![molecular formula C14H18BrN3O2S B4736507 N-{[2-(3-bromo-4-methylbenzoyl)hydrazino]carbonothioyl}pentanamide](/img/structure/B4736507.png)
N-{[2-(3-bromo-4-methylbenzoyl)hydrazino]carbonothioyl}pentanamide
Vue d'ensemble
Description
N-{[2-(3-bromo-4-methylbenzoyl)hydrazino]carbonothioyl}pentanamide, commonly known as BMHPT, is a chemical compound that has gained significant attention in the field of scientific research. BMHPT is a hydrazide-thioamide derivative that has been synthesized through a multistep reaction process. This compound has shown promising results in various scientific studies, and its potential applications in the field of medicine and biology are being explored.
Mécanisme D'action
The exact mechanism of action of BMHPT is not fully understood. However, it is believed that BMHPT exerts its anticancer properties by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. BMHPT has also been found to inhibit the growth of various fungi and bacteria by disrupting their cell membranes.
Biochemical and Physiological Effects:
BMHPT has been found to exhibit various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit cell proliferation, and suppress angiogenesis. BMHPT has also been found to inhibit the growth of various fungi and bacteria by disrupting their cell membranes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using BMHPT in lab experiments is its potential use in cancer treatment. BMHPT has been found to exhibit anticancer properties and has shown promising results in various studies. However, one of the limitations of using BMHPT in lab experiments is its toxicity. BMHPT has been found to exhibit toxicity in certain cell lines, and its toxicity needs to be further studied.
Orientations Futures
There are several future directions for the study of BMHPT. One of the future directions is to further study its potential use in cancer treatment. BMHPT has shown promising results in various studies, and its potential as a cancer treatment needs to be further explored. Another future direction is to study its potential use as an antifungal and antibacterial agent. BMHPT has been found to inhibit the growth of various fungi and bacteria, and its potential as an antimicrobial agent needs to be further studied. Finally, the toxicity of BMHPT needs to be further studied to determine its safety for use in humans.
Applications De Recherche Scientifique
BMHPT has shown promising results in various scientific studies. It has been studied for its potential applications in the field of medicine and biology. BMHPT has been found to exhibit anticancer properties and has been studied for its potential use in cancer treatment. It has also been studied for its potential use as an antifungal and antibacterial agent.
Propriétés
IUPAC Name |
N-[[(3-bromo-4-methylbenzoyl)amino]carbamothioyl]pentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrN3O2S/c1-3-4-5-12(19)16-14(21)18-17-13(20)10-7-6-9(2)11(15)8-10/h6-8H,3-5H2,1-2H3,(H,17,20)(H2,16,18,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKWFPNYZGIDRLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC(=S)NNC(=O)C1=CC(=C(C=C1)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-({2-[(3-bromo-4-methylphenyl)carbonyl]hydrazinyl}carbonothioyl)pentanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



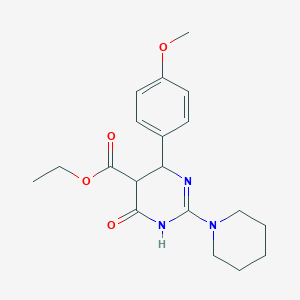
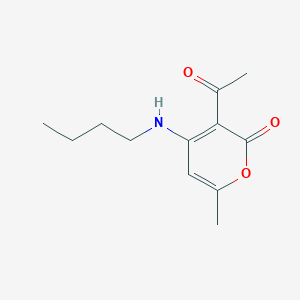
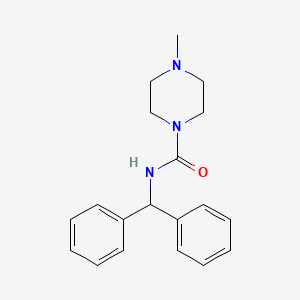

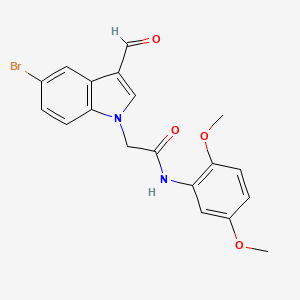
![1'-[(2Z)-2-chloro-3-phenyl-2-propen-1-yl]-4-(4-morpholinylcarbonyl)-1,4'-bipiperidine](/img/structure/B4736456.png)
![3-{[(2-fluorophenyl)amino]sulfonyl}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4736461.png)
![2-fluorobenzyl 3-[(4-methylphenyl)sulfonyl]propanoate](/img/structure/B4736474.png)
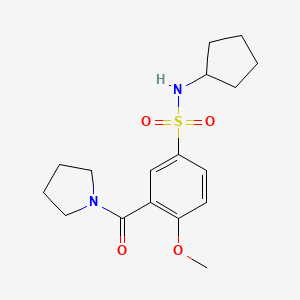
![methyl {6-chloro-4-methyl-2-oxo-7-[(3-phenyl-2-propen-1-yl)oxy]-2H-chromen-3-yl}acetate](/img/structure/B4736485.png)
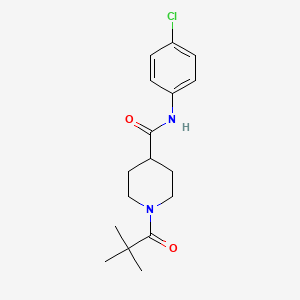
![3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-pyridinylmethyl)propanamide](/img/structure/B4736499.png)
![2-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}isoxazolidine](/img/structure/B4736512.png)
![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-isobutyl-3-isoxazolecarboxamide](/img/structure/B4736528.png)